1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine
Overview
Description
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a brominated aromatic ring attached to a sulfonyl group, which is further connected to an ethyl-substituted piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron powder to yield 5-bromo-2-methylphenyl.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to form 5-bromo-2-methylphenylsulfonyl chloride.
Piperazine Substitution: Finally, the sulfonyl chloride intermediate reacts with 4-ethylpiperazine in the presence of a base such as triethylamine to yield the desired product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dichloromethane).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products Formed:
- Substituted derivatives with different functional groups replacing the bromine atom.
- Oxidized or reduced forms of the sulfonyl group.
- Coupled products with new aryl or alkyl groups attached to the aromatic ring.
Scientific Research Applications
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine can be compared with other sulfonyl piperazine derivatives:
Similar Compounds: 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine, 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-piperidinecarboxamide.
Uniqueness: The presence of the ethyl group on the piperazine ring and the specific substitution pattern on the aromatic ring make this compound unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperazine ring, a sulfonyl group, and a brominated aromatic moiety. These components suggest potential biological activities that are being actively researched, particularly in the realms of antimicrobial and anticancer properties.
The molecular formula of this compound is C13H19BrN2O2S, with a molecular weight of 347.27 g/mol. The presence of both a sulfonyl and bromine functional group indicates possible reactivity and biological activity, making this compound a candidate for further pharmacological exploration.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The sulfonyl group may enhance binding affinity to these targets, while the piperazine ring could facilitate interactions that modulate enzyme activity or disrupt cellular processes. Potential mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Induction of Apoptosis : There is potential for the compound to induce programmed cell death in cancer cells through various signaling pathways.
- Modulation of Neurotransmitter Systems : Some derivatives of piperazine have shown effects on neurotransmitter systems, suggesting possible antidepressant properties.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on piperazine derivatives have demonstrated effectiveness against various bacterial strains, highlighting their potential as therapeutic agents in treating infections.
Anticancer Activity
The anticancer potential of this compound has been explored through structure–activity relationship (SAR) studies. Similar compounds have shown promising results in inhibiting cancer cell proliferation. For example:
Compound Name | IC50 (μM) | Cancer Cell Line | Notes |
---|---|---|---|
Compound A | 0.126 | MDA-MB-231 | Strong inhibitory effect |
Compound B | 17.02 | MCF-7 | Less effective compared to A |
In these studies, compounds exhibiting lower IC50 values indicate higher potency against specific cancer cell lines, suggesting that modifications to the piperazine structure could enhance efficacy .
Case Studies
- Case Study on Anticancer Effects : A study investigated the effects of a structurally similar piperazine derivative on lung metastasis in mice inoculated with MDA-MB-231 cells. The compound significantly inhibited tumor growth and metastasis compared to controls .
- Neuropharmacological Effects : Other research has suggested that piperazine derivatives can modulate neurotransmitter systems, potentially leading to antidepressant effects. This aspect is particularly relevant given the rising interest in developing new treatments for mood disorders .
Future Directions
Further research is essential to elucidate the specific biological activities and mechanisms of action associated with this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.
- Target Identification : Identifying specific molecular targets through proteomic approaches.
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against desired targets.
Properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)sulfonyl-4-ethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)13-10-12(14)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBQSHWOTHWHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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